6-Bromo-2-chloro-7-nitroquinoline

Catalog No.
S13680799
CAS No.
1269151-42-9
M.F
C9H4BrClN2O2
M. Wt
287.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-chloro-7-nitroquinoline

CAS Number

1269151-42-9

Product Name

6-Bromo-2-chloro-7-nitroquinoline

IUPAC Name

6-bromo-2-chloro-7-nitroquinoline

Molecular Formula

C9H4BrClN2O2

Molecular Weight

287.50 g/mol

InChI

InChI=1S/C9H4BrClN2O2/c10-6-3-5-1-2-9(11)12-7(5)4-8(6)13(14)15/h1-4H

InChI Key

LAJBIZUXKCLTKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)Br)[N+](=O)[O-])Cl

6-Bromo-2-chloro-7-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClN2O2C_9H_4BrClN_2O_2. It is a derivative of quinoline, which is known for its diverse biological and pharmacological activities. The compound features a unique arrangement of bromine, chlorine, and nitro groups attached to the quinoline ring, which enhances its potential as an intermediate in organic synthesis and pharmaceutical research. The presence of these functional groups contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science .

, including:

  • Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols under basic conditions. This reaction leads to the formation of amino or thio derivatives.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
  • Oxidation: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and potassium permanganate. The specific products formed depend on the reaction conditions and reagents employed .

The biological activity of 6-Bromo-2-chloro-7-nitroquinoline is primarily linked to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction, forming reactive intermediates that bind to DNA or proteins, potentially leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways. This activity suggests its potential use in developing therapeutic agents targeting various diseases .

The synthesis of 6-Bromo-2-chloro-7-nitroquinoline typically involves two main steps:

  • Nitration: 6-Bromoquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures, introducing the nitro group at the 7-position.
  • Chlorination: The nitrated product is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

In industrial settings, continuous flow reactors may be employed to optimize yield and purity while adhering to green chemistry principles .

6-Bromo-2-chloro-7-nitroquinoline has several applications in:

  • Pharmaceutical Research: It serves as a valuable intermediate for synthesizing compounds with potential therapeutic properties.
  • Material Science: Its unique chemical properties make it suitable for developing novel materials with specific functionalities.
  • Chemical Biology: It is used in studies exploring enzyme inhibition and drug design due to its biological activity .

Interaction studies involving 6-Bromo-2-chloro-7-nitroquinoline focus on its binding affinity with various biological targets. These interactions are crucial for understanding its therapeutic potential and optimizing the design of new derivatives for enhanced efficacy. For instance, studies have shown that the compound can interact with DNA and specific enzymes, which may lead to cytotoxic effects or inhibition of metabolic pathways .

6-Bromo-2-chloro-7-nitroquinoline can be compared with other quinoline derivatives that share structural similarities but differ in their functional groups:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-6-nitroquinolineLacks bromineMay exhibit different reactivity
6-Bromo-2-nitroquinolineLacks chlorineDifferent chemical properties
7-Bromo-4-chloro-3-nitroquinolineDifferent halogen arrangementVaried reactivity due to position alteration

The unique combination of bromine, chlorine, and nitro groups in 6-Bromo-2-chloro-7-nitroquinoline imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

285.91447 g/mol

Monoisotopic Mass

285.91447 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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